molecular formula C15H13ClF3N3O2S B12244124 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide

2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide

Cat. No.: B12244124
M. Wt: 391.8 g/mol
InChI Key: MZJFPKBEVJVDCN-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the azetidine and sulfonamide groups.

    4-(trifluoromethyl)pyridine: Similar in structure but without the chloro and sulfonamide groups.

    2-chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H13ClF3N3O2S

Molecular Weight

391.8 g/mol

IUPAC Name

2-chloro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C15H13ClF3N3O2S/c16-12-3-1-2-4-13(12)25(23,24)21-11-8-22(9-11)14-7-10(5-6-20-14)15(17,18)19/h1-7,11,21H,8-9H2

InChI Key

MZJFPKBEVJVDCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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